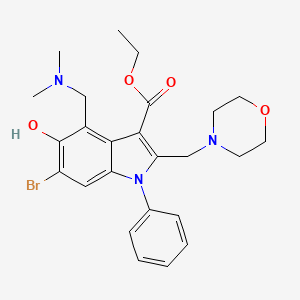![molecular formula C16H14Br2ClN3O B11541350 2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B11541350.png)
2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide is an organic compound that features a combination of bromine, chlorine, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide typically involves a multi-step process. One common route includes the following steps:
Formation of the hydrazide: This involves the reaction of an appropriate acyl chloride with hydrazine hydrate to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the desired acetohydrazide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects. The exact pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide
- 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide
Uniqueness
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This combination of halogens can lead to distinct chemical and physical properties compared to similar compounds.
Eigenschaften
Molekularformel |
C16H14Br2ClN3O |
|---|---|
Molekulargewicht |
459.6 g/mol |
IUPAC-Name |
2-(2-bromo-4-chloroanilino)-N-[(E)-1-(4-bromophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C16H14Br2ClN3O/c1-10(11-2-4-12(17)5-3-11)21-22-16(23)9-20-15-7-6-13(19)8-14(15)18/h2-8,20H,9H2,1H3,(H,22,23)/b21-10+ |
InChI-Schlüssel |
XUEKEPORXBGLIH-UFFVCSGVSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CNC1=C(C=C(C=C1)Cl)Br)/C2=CC=C(C=C2)Br |
Kanonische SMILES |
CC(=NNC(=O)CNC1=C(C=C(C=C1)Cl)Br)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Bromobenzoyloxy)-4-[(E)-{[(3-nitrophenyl)formamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11541270.png)

![4-bromo-2-chloro-6-[(E)-{[2-hydroxy-5-(pentan-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11541282.png)
![ethyl 3'-(3-chlorophenyl)-4-(4-ethylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11541286.png)
![bis{4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl} benzene-1,2-dicarboxylate](/img/structure/B11541294.png)
![2-{(2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]hydrazinyl}-1H-benzimidazole](/img/structure/B11541297.png)
![4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B11541299.png)
![N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11541314.png)
![(3E)-3-{2-[(2-aminophenyl)carbonyl]hydrazinylidene}-N-(4-fluorophenyl)butanamide](/img/structure/B11541322.png)
![N'-[(E)-{4-[(4-Fluorophenyl)methoxy]phenyl}methylidene]-2-hydroxybenzohydrazide](/img/structure/B11541330.png)
![N-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B11541336.png)
![N'-[(1E)-butylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide](/img/structure/B11541343.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3-methylphenyl)benzamide](/img/structure/B11541346.png)
![N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4,6-dimethylpyrimidin-2-YL)sulfanyl]propanehydrazide](/img/structure/B11541353.png)
